Methyl 4-bromo-2-cyano-3-formylbenzoate
Overview
Description
Methyl 4-bromo-2-cyano-3-formylbenzoate is a chemical compound with the following properties:
- IUPAC Name : Methyl 4-bromo-2-cyano-3-formylbenzoate
- CAS Number : 858124-35-3
- Molecular Formula : C~9~H~7~BrO~3~
- Molecular Weight : 243.06 g/mol
- Appearance : Solid
- Melting Point : Clear melt between 36.0°C and 45.0°C
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with substituents:
- A bromo group (Br) at position 4.
- A cyano group (CN) at position 2.
- A formyl group (CHO) at position 3.
- An ester group (COOCH~3~) attached to the benzene ring.
Chemical Reactions Analysis
Methyl 4-bromo-2-cyano-3-formylbenzoate may participate in various chemical reactions, including:
- Nucleophilic substitution : The cyano group can undergo nucleophilic attack.
- Ester hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Reductive reactions : The formyl group may be reduced to an alcohol.
Physical And Chemical Properties Analysis
- Solubility : Insoluble in water; soluble in organic solvents.
- Stability : Stable under inert atmosphere at temperatures of 2-8°C.
- Purity : Typically ≥95%.
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).
- Precautionary Statements : Handle with care; avoid inhalation, ingestion, and contact with skin or eyes.
Future Directions
Future research should focus on:
- Synthetic optimization : Develop efficient synthetic routes.
- Biological activity : Investigate potential applications in medicine or materials science.
- Safety profile : Assess any long-term effects or environmental impact.
Please note that this analysis is based on available data, and further research is essential for a comprehensive understanding of Methyl 4-bromo-2-cyano-3-formylbenzoate. For more detailed information, consult relevant scientific literature123.
properties
IUPAC Name |
methyl 4-bromo-2-cyano-3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-3-9(11)8(5-13)7(6)4-12/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZSWFPHAOGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213539 | |
Record name | Benzoic acid, 4-bromo-2-cyano-3-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-cyano-3-formylbenzoate | |
CAS RN |
1805592-47-5 | |
Record name | Benzoic acid, 4-bromo-2-cyano-3-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805592-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-2-cyano-3-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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